molecular formula C18H20ClN5O2 B5970052 [7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholino)methanone

[7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholino)methanone

Cat. No.: B5970052
M. Wt: 373.8 g/mol
InChI Key: PUVZNYONTIPNEL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold fused with a triazole and pyrimidine ring. Key structural features include:

  • 7-(2-Chlorophenyl): A halogenated aromatic substituent at position 7, which may enhance lipophilicity and influence receptor binding.
  • Morpholino methanone at position 6: A morpholine-derived carbonyl group, likely improving solubility and pharmacokinetic properties .

Triazolopyrimidines are pharmacologically versatile, with reported activities including anticancer, antimicrobial, and enzyme inhibition .

Properties

IUPAC Name

[7-(2-chlorophenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-11-15(17(25)23-7-9-26-10-8-23)16(13-5-3-4-6-14(13)19)24-18(20-11)21-12(2)22-24/h3-6,16H,7-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVZNYONTIPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=CC=C3Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.

    Attachment of the Morpholino Group: The morpholino group is attached via a nucleophilic substitution reaction, typically using morpholine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural variations and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 7-(2-ClPh), 2,5-diMe, 6-(morpholino methanone) ~430.8* Hypothesized enhanced solubility and receptor affinity due to morpholino group
Ethyl 7-(2-ClPh)-5-CF₃-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 7-(2-ClPh), 5-CF₃, 6-COOEt 372.74 Anticancer, antituberculosis activities; planar triazole ring conformation enhances binding
6-(4-ClPh)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 7-NH₂, 6-(4-ClPh), 2-morpholino 320.8† Intermediate with potential bioactivity; morpholino may improve metabolic stability
2-[(2-Cl-6-FPh)CH₂S]-7-[1-(2,4-Cl₂PhO)Et]-triazolo[1,5-a]pyrimidine 2-thioether, 7-phenoxyethyl 513.3 Herbicidal/antifungal potential; sulfur and bulky substituents may enhance membrane penetration
[7-(3-FPh)-5-Me]-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl ethanone (UCB-FcRn-84) 7-(3-FPh), 5-Me, 6-COCH₃ 287.3 Neonatal Fc receptor binding; fluorophenyl enhances target specificity
Key Observations:

Morpholino Methanone: Unlike esters (e.g., 6-COOEt in ) or thioethers (e.g., ), the morpholino group enhances solubility and may reduce cytotoxicity by avoiding reactive metabolites.

Methyl Groups : The 2,5-dimethyl substituents in the target compound likely improve metabolic stability compared to unsubstituted analogs (e.g., ).

Biological Activity

The compound 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone represents a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure featuring a triazolo-pyrimidine core substituted with a morpholino group and a chlorophenyl moiety. Its molecular formula is C15H18ClN5OC_{15}H_{18}ClN_5O, and it has a molecular weight of approximately 305.79 g/mol.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrimidine have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that compounds containing the triazolo-pyrimidine framework exhibit strong antibacterial activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 μg/mL
Compound BS. aureus16 μg/mL
Compound CBacillus subtilis16 μg/mL

2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been reported that similar triazole derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms . The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's.

3. Anticancer Properties
Preliminary studies suggest that compounds with the triazolo-pyrimidine structure may possess anticancer properties. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

4. Anti-inflammatory Effects
Compounds similar to 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone have also shown potential in reducing inflammation. This activity is often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the biological activities associated with related compounds:

  • Case Study 1: A study on a series of triazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of E. coli, with MIC values as low as 4 μg/mL for the most potent derivative.
  • Case Study 2: Research focusing on enzyme inhibition revealed that certain derivatives effectively inhibited AChE with IC50 values in the low micromolar range, indicating potential for therapeutic applications in neurodegenerative diseases.

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